molecular formula C22H26ClNO3 B6124921 3-{1-(2-chlorophenyl)-3-[4-(methoxymethyl)-1-piperidinyl]-3-oxopropyl}phenol

3-{1-(2-chlorophenyl)-3-[4-(methoxymethyl)-1-piperidinyl]-3-oxopropyl}phenol

Cat. No. B6124921
M. Wt: 387.9 g/mol
InChI Key: FMAXNXZXXIKGEE-UHFFFAOYSA-N
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Description

3-{1-(2-chlorophenyl)-3-[4-(methoxymethyl)-1-piperidinyl]-3-oxopropyl}phenol, commonly known as CR4056, is a novel compound that has gained significant attention in the field of medical research due to its potential therapeutic applications.

Mechanism of Action

CR4056 exerts its therapeutic effects through multiple mechanisms of action. It acts as a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the breakdown of endocannabinoids. By inhibiting FAAH, CR4056 increases the levels of endocannabinoids in the body, which in turn reduces pain and inflammation. Additionally, CR4056 has been shown to modulate the activity of various ion channels and receptors, including TRPV1, PPARγ, and GPR55, which are involved in pain and inflammation pathways.
Biochemical and Physiological Effects:
CR4056 has been shown to have a range of biochemical and physiological effects in animal models. It reduces the levels of pro-inflammatory cytokines and increases the levels of anti-inflammatory cytokines, which helps to reduce inflammation. It also reduces the levels of oxidative stress markers and increases the levels of antioxidants, which helps to protect against oxidative damage. Additionally, CR4056 has been shown to improve cognitive function and memory in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of CR4056 is its high potency and selectivity for FAAH inhibition. This makes it a useful tool for studying the role of endocannabinoids in pain and inflammation pathways. However, one of the limitations of CR4056 is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on CR4056. One area of interest is its potential therapeutic applications in the treatment of chronic pain and inflammation in humans. Additionally, further studies are needed to elucidate the specific mechanisms of action of CR4056 and its effects on various ion channels and receptors. Finally, there is a need for the development of more soluble formulations of CR4056 for in vivo administration.
In conclusion, CR4056 is a novel compound with potential therapeutic applications in the treatment of pain, inflammation, and neurological disorders. Its high potency and selectivity for FAAH inhibition make it a useful tool for studying the role of endocannabinoids in pain and inflammation pathways. However, further research is needed to fully understand its mechanisms of action and potential therapeutic benefits.

Synthesis Methods

CR4056 is synthesized through a multistep process that involves the reaction of 2-chlorobenzophenone with 4-(methoxymethyl)-1-piperidinol in the presence of sodium hydride and catalytic amounts of tetrabutylammonium iodide. The resulting intermediate is then reacted with 3-bromo-1-(2-chlorophenyl)propan-1-one to produce the final product, CR4056.

Scientific Research Applications

CR4056 has shown potential therapeutic applications in various medical conditions, including pain, inflammation, and neurological disorders. It has been found to be effective in reducing pain and inflammation in animal models of acute and chronic pain. Additionally, CR4056 has been shown to have neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

3-(2-chlorophenyl)-3-(3-hydroxyphenyl)-1-[4-(methoxymethyl)piperidin-1-yl]propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26ClNO3/c1-27-15-16-9-11-24(12-10-16)22(26)14-20(17-5-4-6-18(25)13-17)19-7-2-3-8-21(19)23/h2-8,13,16,20,25H,9-12,14-15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMAXNXZXXIKGEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CCN(CC1)C(=O)CC(C2=CC(=CC=C2)O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{1-(2-Chlorophenyl)-3-[4-(methoxymethyl)-1-piperidinyl]-3-oxopropyl}phenol

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